molecular formula C9H11ClN2O4 B2705401 3-{[Hydroxy(3-oxo-2,3-dihydropyridin-2-ylidene)methyl]amino}propanoic acid hydrochloride CAS No. 1281690-83-2

3-{[Hydroxy(3-oxo-2,3-dihydropyridin-2-ylidene)methyl]amino}propanoic acid hydrochloride

Cat. No.: B2705401
CAS No.: 1281690-83-2
M. Wt: 246.65
InChI Key: DFPUGNBJSQVJHQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction starting from pyridine derivatives. One common method involves the reaction of 3-hydroxypyridine with chloroacetic acid in the presence of a base to form the intermediate, which is then further reacted with hydrochloric acid to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the required chemical processes. The production process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyridine derivatives or carboxylic acids.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • Pyridine derivatives: Other pyridine-based compounds with similar structures.

  • Beta-alanine derivatives: Compounds containing the beta-alanine moiety.

Uniqueness: 3-{[Hydroxy(3-oxo-2,3-dihydropyridin-2-ylidene)methyl]amino}propanoic acid hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

3-[(3-hydroxypyridine-2-carbonyl)amino]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.ClH/c12-6-2-1-4-10-8(6)9(15)11-5-3-7(13)14;/h1-2,4,12H,3,5H2,(H,11,15)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBGUKCYTMMYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)NCCC(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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